molecular formula C16H15N3O2 B12210473 N-(1H-benzimidazol-2-ylmethyl)-2-methoxybenzamide CAS No. 1018163-29-5

N-(1H-benzimidazol-2-ylmethyl)-2-methoxybenzamide

Cat. No.: B12210473
CAS No.: 1018163-29-5
M. Wt: 281.31 g/mol
InChI Key: XXRVOGWGIUMAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-benzimidazol-2-ylmethyl)-2-methoxybenzamide is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-methoxybenzamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole amines. Substitution reactions can result in a wide range of substituted benzimidazole derivatives with varying functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to and inhibit the activity of certain enzymes, such as topoisomerases and kinases, which are essential for DNA replication and cell division. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death, making it effective against cancer cells and pathogens .

Comparison with Similar Compounds

N-(1H-benzimidazol-2-ylmethyl)-2-methoxybenzamide can be compared with other benzimidazole derivatives, such as:

Properties

CAS No.

1018163-29-5

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-methoxybenzamide

InChI

InChI=1S/C16H15N3O2/c1-21-14-9-5-2-6-11(14)16(20)17-10-15-18-12-7-3-4-8-13(12)19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19)

InChI Key

XXRVOGWGIUMAAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=NC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.